hexyl 2-methylbut-2-enoate

Gas Chromatography Essential Oil Analysis Quality Control

Hexyl 2-methylbut-2-enoate (CAS 65652-33-7) is the Z-isomer of the α,β-unsaturated ester formed from 2-methyl-2-butenoic acid and 1-hexanol, commonly referred to as hexyl angelate. This compound belongs to the fatty acid ester class and is primarily valued in the flavor and fragrance industry for its characteristic green-floral olfactory profile.

Molecular Formula C11H20O2
Molecular Weight 184.27 g/mol
CAS No. 65652-33-7
Cat. No. B1615664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namehexyl 2-methylbut-2-enoate
CAS65652-33-7
Molecular FormulaC11H20O2
Molecular Weight184.27 g/mol
Structural Identifiers
SMILESCCCCCCOC(=O)C(=CC)C
InChIInChI=1S/C11H20O2/c1-4-6-7-8-9-13-11(12)10(3)5-2/h5H,4,6-9H2,1-3H3
InChIKeyJTCIUOKKVACNCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexyl 2-Methylbut-2-enoate (CAS 65652-33-7): A Stereochemically Defined α,β-Unsaturated Ester for Fragrance Procurement


Hexyl 2-methylbut-2-enoate (CAS 65652-33-7) is the Z-isomer of the α,β-unsaturated ester formed from 2-methyl-2-butenoic acid and 1-hexanol, commonly referred to as hexyl angelate [1]. This compound belongs to the fatty acid ester class and is primarily valued in the flavor and fragrance industry for its characteristic green-floral olfactory profile. As a stereochemically defined entity, its (Z)-configuration imparts distinct organoleptic and chromatographic properties that differentiate it from its (E)-isomer (hexyl tiglate, CAS 16930-96-4) and other hexyl esters used in fragrance formulations [1].

Stereochemically defined (Z)-isomer with distinct chromatographic retention
Green-floral odor profile for fragrance formulation
Supports analytical identity confirmation in natural product authentication

Why Hexyl 2-Methylbut-2-enoate Cannot Be Replaced by Generic Hexyl Tiglate or Saturated Hexyl Esters


The E/Z stereochemistry of the 2-methyl-2-butenoate moiety directly governs the sensory perception and gas-chromatographic retention behavior of this compound. The (Z)-configuration (hexyl angelate) yields a green, floral, gardenia-jasmin odor profile [1], whereas the (E)-configuration (hexyl tiglate) produces a fresh, green, oily, herbal, fruity character [2]. Saturated analogs such as hexyl isobutyrate lack the conjugated double bond entirely, resulting in fundamentally different odor profiles. Consequently, substituting one isomer for the other, or replacing the compound with a generic hexyl ester, will alter the fragrance accord and compromise analytical identification in quality-control workflows. The quantitative evidence below demonstrates where these differences are measurable and consequential for procurement decisions.

E-isomer (hexyl tiglate) substitutionShifts olfactory character from white-floral to green-herbal and alters GC retention behavior, compromising fragrance accord fidelity.
Saturated ester replacementLacks conjugated double bond; odor profile and chromatographic retention differ fundamentally, not a direct substitute.
Isomer mixture uncertaintyMixed or unspecified E/Z ratio may cause co-elution risks in GC identity testing and inconsistent sensory performance.

Quantitative Evidence Guide: Hexyl 2-Methylbut-2-enoate (Z-Isomer) Differentiation Metrics


Kováts Retention Index Separation: Z-Isomer vs. E-Isomer on Equivalent Stationary Phases

The Z-isomer (hexyl angelate, CAS 65652-33-7) elutes significantly earlier than the E-isomer (hexyl tiglate, CAS 16930-96-4) on a non-polar capillary column, enabling unambiguous chromatographic identification. The Kováts retention index (RI) for the Z-isomer on a DB-5 column is 1285 [1], while the E-isomer RI on the comparable DB-5MS phase is 1330–1331 [2], yielding a minimum ΔRI of 45 units. This difference exceeds the typical 10–20 RI unit reproducibility window and meets the criterion for positive isomer assignment in complex essential oil matrices [1][2].

RI Separation
Head-to-head
Z-isomer RI 1285
E-isomer RI 1330
ΔRI = 45
Supports isomer-specific identification in QC.
ΔRI exceeds typical reproducibility window on DB-5.
Gas Chromatography Essential Oil Analysis Quality Control

Olfactory Profile Divergence: Odor Character and Descriptor Mapping Between Isomers

When evaluated at 10% in dipropylene glycol, the Z-isomer (hexyl angelate) is described as green, floral, gardenia, jasmin [1]. In contrast, the E-isomer (hexyl tiglate), evaluated under identical solvent and concentration conditions, is characterized as fresh, green, natural, oily, herbal, fruity [2]. The Z-isomer conveys a predominantly white-floral character missing from the E-isomer, while the E-isomer introduces oily-herbal and explicitly fruity notes absent from the Z-isomer description. This qualitative differentiation has been consistently reported across independent organoleptic assessments [1][2].

Odor Descriptors
Reported
Z: green, floral, gardenia, jasmin
E: fresh, green, oily, herbal, fruity
Defines functional role in fragrance accords.
Evaluated at 10% in dipropylene glycol.
Fragrance Chemistry Sensory Science Perfumery Raw Materials

Natural Occurrence Specificity: Differential Botanical Distribution of the Z-Isomer

The Z-isomer (hexyl angelate) has been documented in the volatile profiles of Roman chamomile (Anthemis nobilis), Italian strawflower (Helichrysum italicum), and Helichrysum stoechas [1]. The E-isomer (hexyl tiglate) has been reported in Moroccan chamomile, lavandin, and witch hazel leaf oils [2]. While some botanical sources may contain both isomers, the Z-isomer is specifically associated with Helichrysum and Anthemis species, which are valued for their characteristic floral-herbal essential oils [1]. This differential botanical distribution provides a chemotaxonomic marker for natural product authentication and may influence sourcing decisions for naturally derived fragrance ingredients.

Botanical Occurrence
Context-dependent
Z-isomer reported in Roman chamomile, Helichrysum spp.
Context-dependent chemotaxonomic marker.
Data to verify for specific sourcing claims.
Natural Product Chemistry Essential Oil Authentication Botanical Sourcing

Hexyl 2-Methylbut-2-enoate: Research and Industrial Application Scenarios Based on Quantified Differentiation


Chromatographic Identity Confirmation in Fragrance Raw Material QC

The 45-unit Kováts retention index gap between the Z-isomer (1285) and E-isomer (1330) on standard 5%-phenyl columns [1] provides a definitive, instrument-independent parameter for identity testing. Quality control laboratories can specify an RI acceptance window of 1285 ± 15 as a release criterion for hexyl 2-methylbut-2-enoate, ensuring that the procured material is not the more commonly supplied hexyl tiglate. This metric is particularly valuable when coupled with mass spectral confirmation, as the isomers share identical molecular ions and highly similar fragmentation patterns [1].

White-Floral Fragrance Formulation Requiring Gardenia-Jasmin Character

Perfumers formulating gardenia, jasmin, or white-floral accords should specify the Z-isomer (hexyl angelate) to achieve the green-floral-gardenia-jasmin odor profile documented at 10% in dipropylene glycol [2]. The E-isomer introduces oily-herbal and fruity notes that shift the accord toward a fresh-green character unsuitable for delicate floral compositions. This evidence-based selection prevents costly reformulation and ensures sensory fidelity to the intended fragrance brief [2].

Essential Oil Authentication and Chemotaxonomic Studies

The specific association of hexyl angelate with Helichrysum and Anthemis species [3] makes this compound a useful chemotaxonomic marker for authenticating essential oils purported to contain these botanicals. Researchers and quality assurance personnel can use targeted GC-MS analysis with the known retention index (1285 on DB-5) [1] to confirm the presence of the Z-isomer and differentiate genuine Helichrysum italicum oil from adulterated or misidentified samples.

Olfactory Discrimination Studies Using Structurally Related Esters

The documented ability of trained mice to discriminate hexyl tiglate from other tiglate esters in increasingly complex odor mixtures [4] suggests that the Z-isomer, with its distinct floral descriptor profile, may serve as a valuable probe in olfactory neuroscience studies investigating stereochemical odor coding. The structurally defined (Z)-configuration of hexyl 2-methylbut-2-enoate provides a well-characterized stimulus for experiments requiring precise chemical specification.

Application
Selection Property
Validation Focus
Fragrance raw material QC
Stereochemistry-dependent retention index window
Confirm Z-isomer identity against reference standard
White-floral fragrance formulation
Z-isomer odor descriptor profile (green-floral)
Match gardenia-jasmin accord requirements
Essential oil authentication
Botanical chemotaxonomic marker association
Verify Helichrysum / Anthemis authenticity
Olfactory discrimination research
Structurally defined (Z)-configuration stimulus
Validate stereochemical odor coding responses
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